

Zoliprofen: A Technical Overview of its Chemical Properties, Synthesis, and Pharmacological Profile

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Compound of Interest

Compound Name: Zoliprofen

Cat. No.: B1198652

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Introduction

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. While less common than other members of this class, such as ibuprofen and naproxen, its structural features suggest a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of **Zoliprofen**'s chemical properties, a detailed, inferred synthesis protocol, its expected pharmacological action based on related compounds, and standardized experimental methodologies for its evaluation.

Chemical and Physical Properties

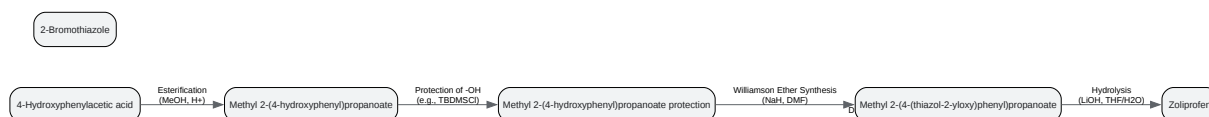
Zoliprofen, with the IUPAC name 2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid, possesses a unique thiazole-ether linkage. The physicochemical properties of **Zoliprofen** are summarized in the table below.

Property	Value	Reference
CAS Number	56355-17-0	[1][2][3]
Molecular Formula	C ₁₂ H ₁₁ NO ₃ S	[3]
Molecular Weight	249.29 g/mol	[3]
IUPAC Name	2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid	[3]
Canonical SMILES	<chem>CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O</chem>	[3]
InChI Key	RXZTWBVFHQLTBU-UHFFFAOYSA-N	[3]
Appearance	Solid (predicted)	
pKa	3.52 (predicted)	
LogP	3.1 (predicted)	
Solubility	Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.	

Synthesis of Zoliprofen

While a specific, detailed experimental protocol for the synthesis of **Zoliprofen** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of analogous 2-arylpropanoic acids and related thiazole derivatives. The following proposed synthesis is a multi-step process.

Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **Zoliprofen**.

Detailed Experimental Protocol (Inferred)

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

- To a solution of 4-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(4-hydroxyphenyl)propanoate.

Step 2: Protection of the Phenolic Hydroxyl Group

- Dissolve methyl 2-(4-hydroxyphenyl)propanoate in anhydrous dichloromethane.
- Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like triethylamine.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

- Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the protected intermediate.

Step 3: Williamson Ether Synthesis

- To a solution of the protected intermediate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.
- Allow the mixture to stir for 30 minutes, then add 2-bromothiazole.
- Warm the reaction to room temperature and stir for 12-18 hours.
- Quench the reaction with water and extract the product with diethyl ether.
- Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield methyl 2-(4-(thiazol-2-yloxy)phenyl)propanoate.

Step 4: Hydrolysis to **Zoliprofen**

- Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
- Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC. Upon completion, acidify the mixture with dilute hydrochloric acid (HCl) to pH 3-4.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Zoliprofen**. Further purification can be achieved by recrystallization.

Pharmacological Profile

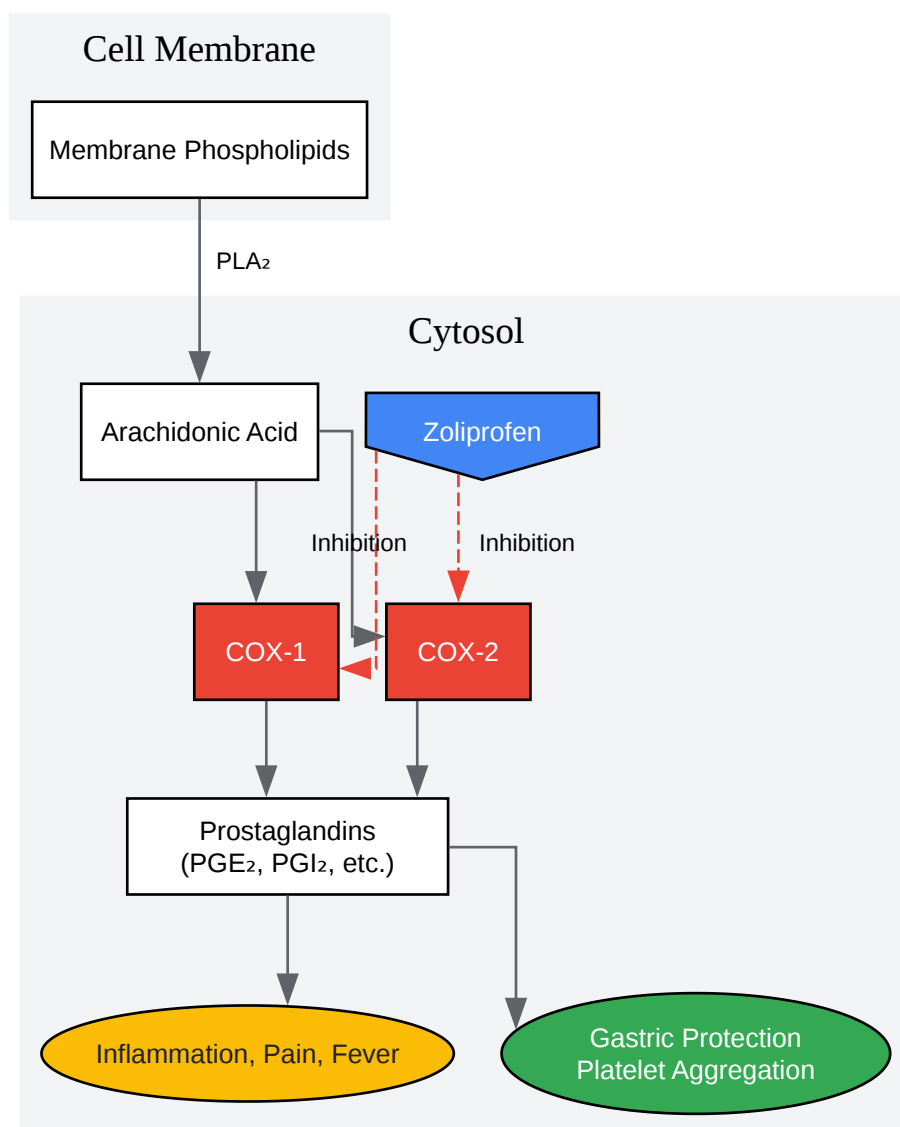
Mechanism of Action

Like other NSAIDs, **Zoliprofen** is expected to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2.

- COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.
- COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The selectivity of **Zoliprofen** for COX-1 versus COX-2 has not been reported, but it is a critical parameter in defining its therapeutic index.

Cyclooxygenase Inhibition Pathway



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